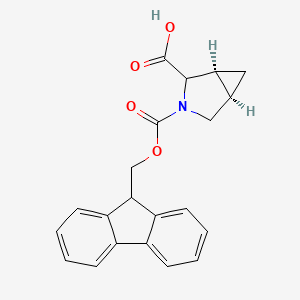![molecular formula C8H9N3 B1463245 2-甲基-1H-吡咯并[2,3-b]吡啶-5-胺 CAS No. 910818-29-0](/img/structure/B1463245.png)
2-甲基-1H-吡咯并[2,3-b]吡啶-5-胺
描述
“2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound has been studied for its potential use in treating immune diseases such as organ transplantation .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine”, involves chemical modifications of the compound . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of “2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine” consists of a pyrrolo[2,3-b]pyridine ring with an amine group at the 5-position and a methyl group at the 2-position . The molecular formula is C8H8N2 .科学研究应用
新型杂环化合物的合成
吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶的催化合成:该化合物作为一种前体,在 DMAP 催化的新的三环吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶合成中发挥作用,展示了其在构建具有潜在多种生物活性的复杂杂环体系中的用途 (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
5-氮杂吲哚的形成:它与伯胺进行亲核取代-重排,形成 N-1-取代的 4-氨基-1H-吡咯并[3,2-c]吡啶(5-氮杂吲哚),这一过程表明了其在生成功能化杂环化合物中的多功能性 (Girgis, Larson, Robins, & Cottam, 1989).
反应形成取代的吡咯并吡啶:用于与 2,5-二甲氧基四氢呋喃的反应,生成各种取代的 3-(1H-吡咯-1-基)噻吩并[2,3-b]吡啶。反应的结果受噻吩并[2,3-b]吡啶上的取代基影响,强调了其在合成化学中对于创建结构多样的分子的作用 (Kaigorodova, Osipova, Konyushkin, & Krapivin, 2004).
VEGFR-2 拮抗剂的代谢研究:对相关化合物的详细代谢研究,展示了 2-甲基-1H-吡咯部分如何经历各种生物转化过程。这项研究突出了该化合物在候选药物的药代动力学分析中的相关性 (Johnson et al., 2008).
强效 VEGFR-2 抑制剂的发现:参与 VEGFR-2 抑制剂的发现和临床前研究,证明了其在开发抗癌疗法中的重要性。这项研究强调了其在药物化学中对于创建对癌症具有体内活性的化合物的用途 (Ruel et al., 2008).
作用机制
Target of Action
The primary targets of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine are the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The presence of 2-methyl-1h-pyrrolo[2,3-b]pyridin-5-amine inhibits this process .
Biochemical Pathways
The biochemical pathways affected by 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The molecular and cellular effects of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
未来方向
The future directions of “2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine” research could involve further studies on its potential use in treating immune diseases . Additionally, more research is needed to understand the action mechanisms of pyrrolopyrazine derivatives, including "2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine" .
生化分析
Biochemical Properties
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation and differentiation . This inhibition occurs through binding interactions with the receptor’s active site, preventing the phosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
The effects of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to inhibit the proliferation of cancer cells, such as breast cancer cells, by inducing apoptosis and reducing cell migration and invasion . Additionally, it affects the PI3K/AKT/mTOR signaling pathway, which is vital for cell growth and survival .
Molecular Mechanism
At the molecular level, 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of FGFRs by binding to the receptor’s tyrosine kinase domain, thereby blocking its activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately affecting gene expression and cellular responses. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity over time . Prolonged exposure may lead to gradual degradation, which could affect its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function are sustained over extended periods, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. Studies have identified threshold doses that maximize therapeutic benefits while minimizing harmful side effects, providing valuable insights for dosage optimization in clinical settings.
Metabolic Pathways
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes cytochrome P450-catalyzed hydroxylation, followed by oxidation to a carboxylic acid and conjugation with taurine . These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy. Additionally, the compound’s impact on metabolic flux and metabolite levels highlights its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its uptake and localization within target cells . Its distribution within tissues is influenced by factors such as solubility and binding affinity, which determine its accumulation and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine affects its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on FGFRs and other targets . Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound reaches its intended sites of action within the cell.
属性
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADDTRDATXSKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672232 | |
| Record name | 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910818-29-0 | |
| Record name | 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)
![4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1463175.png)




